Dihydrouracil chemical structure and properties
Dihydrouracil chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrouracil (DHU), a pyrimidine derivative, is a critical intermediate in the catabolism of uracil.[1][2] As the reduced form of uracil, its chemical and physical properties, as well as its biological role, are of significant interest in various fields, including nucleic acid metabolism, cancer research, and drug development.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of dihydrouracil. It includes detailed experimental protocols for its synthesis, purification, and analysis, along with a summary of its key quantitative data. Visual diagrams of its metabolic pathway and experimental workflows are also provided to facilitate a comprehensive understanding.
Chemical Structure and Properties
Dihydrouracil, with the chemical formula C₄H₆N₂O₂, is formed by the formal addition of two hydrogen atoms across the 5,6-double bond of the uracil ring.[1][3] This saturation of the pyrimidine ring results in a non-planar conformation and alters its electronic properties compared to uracil.[4]
Physicochemical Properties
Dihydrouracil is a white to light beige crystalline powder.[1][5] It is soluble in water and sodium hydroxide.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₂O₂ | [6][7][8] |
| Molecular Weight | 114.10 g/mol | [6][7][8] |
| Melting Point | 279-281 °C | [6][7] |
| pKa (Strongest Acidic) | 11.73 - 12.10 | [1][3] |
| logP | -1.3 | [3][9] |
| Water Solubility | 25.9 g/L (Predicted) | [3][9] |
| Solubility in DMSO | 1 mg/ml - 3.33 mg/mL | [8][10] |
| Appearance | White to light beige crystalline powder | [1][5] |
Spectroscopic Data
The structural characterization of dihydrouracil is accomplished through various spectroscopic techniques.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.94 (s, 1H, NH)
-
δ 7.48 (s, 1H, NH)
-
δ 3.23 - 3.19 (m, 2H, CH₂)
-
δ 2.46 - 2.43 (m, 2H, CH₂)[6]
¹³C NMR (15.08 MHz, DMSO-d₆):
-
δ 170.97 (C=O)
-
δ 153.90 (C=O)
-
δ 35.27 (CH₂)
-
δ 30.34 (CH₂)[6]
Mass spectrometry is a key technique for the quantification of dihydrouracil, often in biological matrices. In tandem mass spectrometry (MS/MS), specific mass transitions are monitored for sensitive and selective detection. For instance, in positive ion mode, a selected mass transition for dihydrouracil is m/z 114.9 ➔ m/z 55.0.[11]
The IR spectrum of dihydrouracil shows characteristic absorption bands corresponding to its functional groups. Key peaks include those for N-H stretching and C=O stretching vibrations.
Biological Significance
Dihydrouracil is a key metabolite in the reductive pathway of uracil degradation.[12] This pathway is crucial for pyrimidine homeostasis and is also involved in the metabolism of fluoropyrimidine-based chemotherapeutic drugs like 5-fluorouracil (5-FU).[13]
Uracil Catabolism Pathway
The catabolism of uracil to β-alanine occurs in three enzymatic steps:
-
Dihydropyrimidine Dehydrogenase (DPD): This NADPH-dependent enzyme catalyzes the reduction of uracil to 5,6-dihydrouracil.[3][12]
-
Dihydropyrimidinase (DHP): This enzyme hydrolyzes the dihydrouracil ring to form N-carbamyl-β-alanine.[3][12]
-
β-Ureidopropionase: This enzyme catalyzes the final step, converting N-carbamyl-β-alanine into β-alanine, ammonia, and carbon dioxide.[3][12]
A deficiency in DPD can lead to severe toxicity in patients treated with 5-FU, as the drug is not properly metabolized.[14] Therefore, the plasma ratio of dihydrouracil to uracil is used as a phenotypic marker for DPD activity.[8]
Experimental Protocols
Synthesis of Dihydrouracil
A common method for the synthesis of dihydrouracil is the hydrogenation of uracil.
Materials:
-
Uracil
-
Methanol
-
Palladium on carbon (10 wt%)
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve uracil in methanol with vigorous stirring for one hour.
-
Carefully add 10 wt% palladium on carbon to the solution.
-
Stir the mixture under a hydrogen atmosphere for 36 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from water to yield a white solid.[15]
HPLC-MS/MS Analysis of Dihydrouracil in Plasma
This protocol outlines a method for the quantitative analysis of dihydrouracil in human plasma.[11][16]
3.2.1. Sample Preparation
-
To 300 µL of plasma, add 20 µL of an internal standard working solution (containing isotopically labeled dihydrouracil).
-
Perform protein precipitation by adding 900 µL of a methanol and acetonitrile mixture (1:1, v/v).
-
Vortex the samples for 10 seconds, shake for 10 minutes, and then centrifuge at 14,000 g for 10 minutes.
-
Transfer the clear supernatant to a new tube and dry under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
3.2.2. UPLC-MS/MS Conditions
-
Column: Acquity UPLC® HSS T3 (150 × 2.1 mm, 1.8 µm)[11]
-
Mobile Phase A: 0.1% formic acid in water[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[11]
-
Flow Rate: 0.3 mL/min[11]
-
Gradient:
-
0-3.0 min: 0% B
-
3.0-3.2 min: 0-90% B
-
3.2-3.7 min: 90% B
-
3.7-5.0 min: 0% B[11]
-
-
Mass Spectrometer: Triple quadrupole[11]
-
Ionization Mode: Positive for dihydrouracil[11]
-
Mass Transition: m/z 114.9 ➔ m/z 55.0[11]
Conclusion
Dihydrouracil is a molecule of fundamental importance in pyrimidine metabolism with significant clinical relevance, particularly in the context of fluoropyrimidine chemotherapy. This guide has provided a detailed overview of its chemical structure, properties, and biological role. The experimental protocols and data presented herein offer a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. A thorough understanding of dihydrouracil is essential for advancing our knowledge of nucleic acid metabolism and for the development of safer and more effective therapeutic strategies.
References
- 1. 5,6-DIHYDROURACIL CAS#: 504-07-4 [m.chemicalbook.com]
- 2. CAS 504-07-4: Dihydrouracil | CymitQuimica [cymitquimica.com]
- 3. Human Metabolome Database: Showing metabocard for Dihydrouracil (HMDB0000076) [hmdb.ca]
- 4. The crystal structure of dihydrouracil: an unusual base of transfer ribonucleic acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. 504-07-4 | CAS DataBase [m.chemicalbook.com]
- 6. Dihydrouracil | C4H6N2O2 | CID 649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 二氢尿嘧啶 powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Showing Compound Dihydrouracil (FDB021890) - FooDB [foodb.ca]
- 10. Dihydrouracil | Endogenous Metabolite | TargetMol [targetmol.com]
- 11. Quantification of uracil and dihydrouracil plasma levels [bio-protocol.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pure.eur.nl [pure.eur.nl]
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